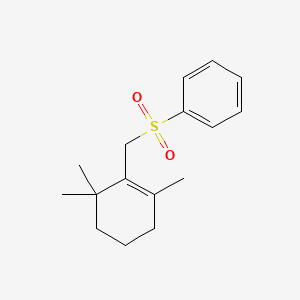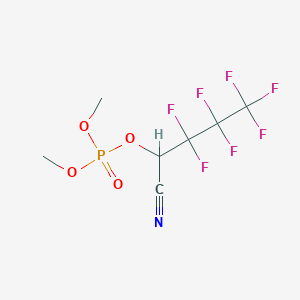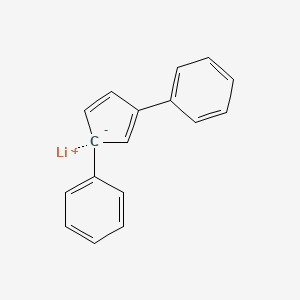
lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene is an organolithium compound that features a cyclopentadienyl ring substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene typically involves the deprotonation of the corresponding cyclopentadiene derivative using a strong base such as butyl lithium . The reaction is carried out under inert conditions to prevent unwanted side reactions. The cyclopentadiene derivative is first prepared through a series of steps involving the formation of phenyl-substituted cyclopentadiene, which is then treated with butyl lithium to form the desired organolithium compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic substitution reactions due to the presence of the phenyl groups.
Oxidation and Reduction: The cyclopentadienyl ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens for substitution reactions and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
Lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism by which lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene exerts its effects involves the interaction of the lithium ion with the cyclopentadienyl ring. This interaction stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include the activation of the cyclopentadienyl ring and the facilitation of electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Phenylcyclopentadiene: A similar compound without the lithium ion, used in similar applications but with different reactivity.
Cyclopentadienyl Lithium: Another organolithium compound with a simpler structure, used as a reagent in organic synthesis.
Uniqueness
Lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene is unique due to the presence of both phenyl groups and the lithium ion, which confer distinct electronic properties and reactivity compared to other similar compounds .
Properties
CAS No. |
58813-26-6 |
|---|---|
Molecular Formula |
C17H13Li |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C17H13.Li/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h1-13H;/q-1;+1 |
InChI Key |
LZFDZIBLIAPZSP-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)[C-]2C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



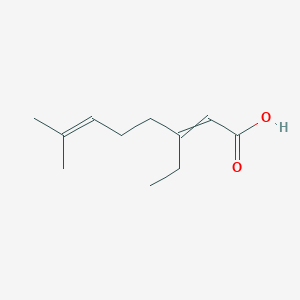
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)

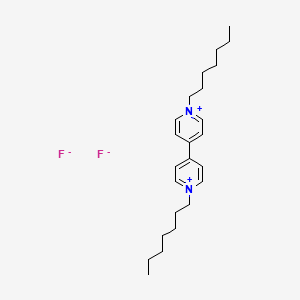

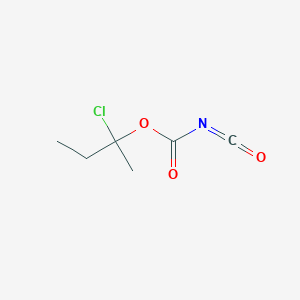
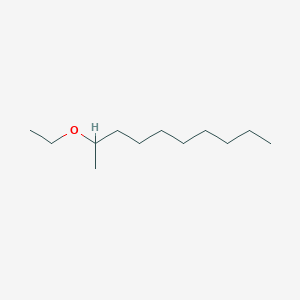
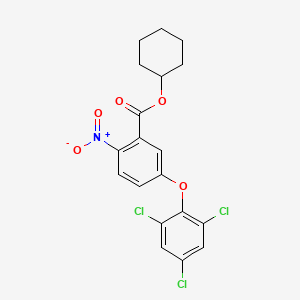
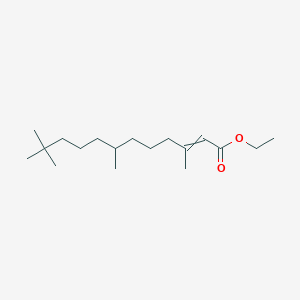

![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
